3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid

Description

Molecular Architecture and Functional Group Analysis

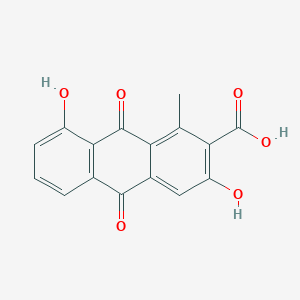

3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid presents a sophisticated molecular architecture built upon the fundamental anthraquinone scaffold. The compound possesses the molecular formula C₁₆H₁₀O₆ with a molecular weight of 298.25 g/mol, establishing it as a moderately sized organic molecule within the anthraquinone class. The structural framework consists of a tricyclic anthracene core system with characteristic 9,10-dioxo functionality, creating the fundamental anthraquinone structure that serves as the backbone for additional functional group attachments.

The functional group distribution across the molecular framework demonstrates strategic positioning that influences both chemical reactivity and intermolecular interactions. The hydroxyl groups located at positions 3 and 8 of the anthracene ring system create symmetric functionality that enhances the compound's potential for hydrogen bonding interactions. These hydroxyl substituents are positioned on separate rings of the anthracene system, providing optimal spacing for intermolecular network formation while maintaining intramolecular stability through resonance effects with the conjugated aromatic system.

The carboxylic acid group positioned at the 2-carbon of the anthracene framework introduces significant acidity to the molecular structure, with the carboxyl functionality providing both hydrogen bond donor and acceptor capabilities. This positioning adjacent to the 3-hydroxyl group creates potential for intramolecular hydrogen bonding interactions that may influence the preferred conformational states of the molecule. The methyl group attached at position 1 of the anthracene ring system provides steric bulk and hydrophobic character while maintaining the overall planarity of the aromatic framework.

The quinone functionality inherent in the anthraquinone structure contributes significantly to the electronic properties of the molecule through extended conjugation throughout the tricyclic system. The 9,10-dioxo groups create electron-withdrawing character that influences the acidity of the hydroxyl and carboxylic acid substituents while contributing to the characteristic electronic absorption properties observed in ultraviolet and visible spectroscopic regions.

| Functional Group | Position | Chemical Environment | Key Properties |

|---|---|---|---|

| Hydroxyl | Position 3 | Aromatic ring attachment | Hydrogen bond donor/acceptor |

| Hydroxyl | Position 8 | Aromatic ring attachment | Hydrogen bond donor/acceptor |

| Carboxylic acid | Position 2 | Adjacent to 3-hydroxyl | Strong acid functionality |

| Methyl | Position 1 | Aromatic ring attachment | Hydrophobic, steric bulk |

| Quinone | Positions 9,10 | Central ring system | Electron-withdrawing character |

Crystallographic Characterization and Hydrogen Bonding Networks

Crystallographic investigations of anthracenecarboxylic acid derivatives provide valuable insights into the solid-state organization and hydrogen bonding patterns exhibited by these compounds. Studies on related anthracene carboxylic acid systems demonstrate that carboxylic acid groups typically form cyclic hydrogen bonded dimers in the crystalline state, creating stable supramolecular assemblies. These dimeric arrangements result from the association of two carboxylic acid groups through complementary hydrogen bonding interactions, where each carboxyl group acts simultaneously as both hydrogen bond donor and acceptor.

The hydrogen bonding dynamics in crystalline anthracenecarboxylic acid derivatives reveal complex disorder patterns for protons involved in cyclic hydrogen bond formation. Crystallographic studies indicate that the protons in these cyclic hydrogen bonds exhibit positional disorder, allowing for the determination of energy differences between alternative hydrogen bonding configurations. This disorder phenomenon reflects the relatively low energy barriers associated with proton transfer processes within the hydrogen bonded dimeric structures.

Temperature-dependent crystallographic analyses demonstrate that hydrogen bonding networks in anthracenecarboxylic acid systems exhibit significant sensitivity to thermal conditions. The stability of hydrogen bonded assemblies varies with temperature, influencing both the structural organization and the dynamic behavior of molecules within the crystal lattice. These temperature effects are particularly important for understanding the solid-state behavior of this compound, as the multiple hydroxyl groups provide additional sites for hydrogen bonding interactions beyond the carboxylic acid functionality.

The presence of multiple hydroxyl groups in this compound creates opportunities for extended hydrogen bonding networks that may significantly influence the crystalline packing arrangements. The hydroxyl groups positioned at the 3 and 8 positions of the anthracene framework can participate in intermolecular hydrogen bonding with neighboring molecules, creating three-dimensional networks that contribute to crystal stability and influence physical properties such as melting point and solubility characteristics.

Crystallographic characterization of anthracene derivatives reveals that the planar aromatic systems exhibit preferential stacking arrangements through π-π interactions, which complement the hydrogen bonding networks formed by the polar functional groups. The combination of hydrogen bonding and π-π stacking interactions creates robust crystalline frameworks that demonstrate the importance of both polar and nonpolar intermolecular forces in determining solid-state organization.

Comparative Analysis with Related Anthracenecarboxylic Acid Derivatives

Comparative structural analysis reveals significant similarities and differences between this compound and related anthracenecarboxylic acid derivatives. The compound 1,5,6,8-tetrahydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid, commonly known as Clavorubin, shares the fundamental anthraquinone framework but differs in hydroxyl group positioning and quantity. Clavorubin possesses four hydroxyl groups compared to the two hydroxyl groups in this compound, with different substitution patterns that significantly influence chemical reactivity and biological activity.

The positioning of hydroxyl groups creates distinct electronic environments that affect both intermolecular interactions and chemical stability. In this compound, the hydroxyl groups are positioned on opposite rings of the anthracene system, creating symmetric functionality that may enhance crystalline packing efficiency. This contrasts with other derivatives where hydroxyl groups may be clustered on one side of the molecular framework, potentially creating asymmetric charge distributions and different hydrogen bonding preferences.

Structural comparisons with 3,6,8-trihydroxy-1-methylanthraquinone-2-carboxylic acid demonstrate the impact of additional hydroxyl functionality on molecular properties. The presence of an additional hydroxyl group at position 6 in this related compound creates enhanced hydrogen bonding capabilities while maintaining the overall anthraquinone framework. These structural variations influence solubility characteristics, crystal packing arrangements, and potential biological activities through modifications in intermolecular interaction patterns.

The methyl group positioning also varies among related derivatives, with some compounds featuring methyl substitution at different positions on the anthracene framework. These positional differences affect steric interactions and molecular planarity, potentially influencing both solid-state organization and solution-phase behavior. The strategic placement of methyl groups can create specific molecular recognition patterns that are important for biological activity and chemical selectivity.

| Compound | Hydroxyl Positions | Methyl Position | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| This compound | 3, 8 | 1 | 298.25 g/mol | Symmetric hydroxyl placement |

| 1,5,6,8-tetrahydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid | 1, 5, 6, 8 | 3 | 330.25 g/mol | Multiple hydroxyl groups |

| 3,6,8-trihydroxy-1-methylanthraquinone-2-carboxylic acid | 3, 6, 8 | 1 | 314.25 g/mol | Additional hydroxyl at position 6 |

Biosynthetic studies reveal that these structural variations arise from specific enzymatic modifications during natural product assembly, with different cyclization patterns and hydroxylation reactions creating the diverse family of anthracenecarboxylic acid derivatives. The engineered biosynthesis of these compounds demonstrates that structural modifications can be achieved through strategic manipulation of biosynthetic pathways, providing insights into structure-activity relationships within this compound class.

Spectroscopic Profiling (¹H NMR, ¹³C NMR, UV-Vis, IR)

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and electronic environment of this compound. Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns that reflect the unique electronic environments created by the various functional groups within the molecular framework. The carboxylic acid proton typically appears as a highly deshielded signal in the 10-12 ppm region, consistent with the strong electron-withdrawing effects of the carboxyl group and potential hydrogen bonding interactions.

The hydroxyl protons positioned at the 3 and 8 carbons of the anthracene framework exhibit chemical shifts that reflect their aromatic environment and potential for hydrogen bonding interactions. These protons appear in the characteristic region for phenolic hydroxyl groups, typically between 8-12 ppm depending on the degree of hydrogen bonding and the electronic effects of neighboring functional groups. The methyl group attached at position 1 provides a distinctive upfield signal, typically appearing around 2-3 ppm as a singlet due to the absence of neighboring protons that would create coupling patterns.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the diverse electronic environments present within the anthracene framework. The carbonyl carbons of the quinone functionality appear at characteristic downfield positions, typically around 180-190 ppm, reflecting the electron-deficient nature of these carbon centers. The aromatic carbons of the anthracene ring system exhibit chemical shifts in the 100-160 ppm region, with variations reflecting the electronic effects of attached functional groups and the degree of aromatic character at each position.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic acid (COOH) | 10-12 | Broad singlet | 1H |

| Hydroxyl (3-OH) | 8-12 | Broad singlet | 1H |

| Hydroxyl (8-OH) | 8-12 | Broad singlet | 1H |

| Aromatic protons | 7-8 | Various | 5H |

| Methyl group | 2-3 | Singlet | 3H |

Ultraviolet-visible spectroscopy reveals characteristic electronic transitions that are fundamental to the anthraquinone chromophore system. Electronic absorption studies demonstrate that substituted anthraquinones exhibit strong absorptions in both the ultraviolet and visible regions, with specific transition patterns that reflect the extended conjugation throughout the molecular framework. The absorption spectrum typically features multiple bands in the ultraviolet region around 256, 277, and 287 nanometers, corresponding to various π→π* electronic transitions within the aromatic system.

The visible region absorption, commonly observed around 428 nanometers, exhibits charge transfer character that is characteristic of anthraquinone derivatives. This broad absorption band contributes to the characteristic coloration observed in anthraquinone compounds and reflects the electronic communication between different regions of the molecular framework. The intensity and position of these absorption bands are sensitive to the nature and positioning of substituents on the anthracene framework.

Infrared spectroscopy provides complementary information about the vibrational characteristics of functional groups within the molecular structure. The carboxylic acid functionality exhibits characteristic stretching frequencies, with the carbonyl stretch typically appearing around 1710 cm⁻¹ in the dimeric state and shifting to higher frequencies in monomeric environments. The broad, strong absorption extending from 2500 to 3300 cm⁻¹ corresponds to the hydrogen-bonded hydroxyl stretch of the carboxylic acid dimer, overlapping with the hydroxyl stretching frequencies of the phenolic groups.

The quinone carbonyl groups contribute additional carbonyl stretching frequencies that appear in the 1650-1680 cm⁻¹ region, reflecting the conjugated nature of these functional groups within the aromatic framework. Aromatic carbon-carbon stretching vibrations appear in the 1450-1600 cm⁻¹ region, providing information about the aromatic character and substitution patterns within the anthracene ring system.

| Functional Group | IR Frequency (cm⁻¹) | Assignment | Characteristics |

|---|---|---|---|

| COOH (H-bonded) | 2500-3300 | O-H stretch | Broad, strong |

| C=O (carboxylic) | ~1710 | C=O stretch | Strong, sharp |

| C=O (quinone) | 1650-1680 | C=O stretch | Conjugated system |

| Aromatic C=C | 1450-1600 | C=C stretch | Multiple bands |

| C-O (hydroxyl) | 1200-1300 | C-O stretch | Medium intensity |

Properties

IUPAC Name |

3,8-dihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O6/c1-6-11-8(5-10(18)12(6)16(21)22)14(19)7-3-2-4-9(17)13(7)15(11)20/h2-5,17-18H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHABMANUFPZXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401214929 | |

| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401214929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69119-31-9 | |

| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69119-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401214929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

248 - 250 °C | |

| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Natural Producers and Biosynthetic Pathways

3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid is synthesized as a secondary metabolite by soil-dwelling actinomycetes, notably Streptomyces albidoflavus and Streptomyces coelicolor. These organisms employ polyketide synthase (PKS) pathways to construct the anthraquinone backbone. The minimal PKS system initiates with malonyl-CoA decarboxylation, forming an acetyl starter unit that undergoes iterative elongation via Claisen condensations.

Key enzymatic steps include:

- Ketosynthase (KS) : Catalyzes C–C bond formation between malonyl-ACP and the growing poly-β-ketoacyl chain.

- Acyl Carrier Protein (ACP) : Shuttles intermediates between PKS domains.

- Cyclase (CYC) : Facilitates regioselective cyclization of the linear polyketide into the anthracene scaffold.

The final structure arises from post-PKS modifications, including hydroxylation at C-3 and C-8 by cytochrome P450 monooxygenases and methylation at C-1 by S-adenosylmethionine-dependent methyltransferases.

Fermentation and Production Optimization

Cultivation Conditions

Large-scale production relies on submerged fermentation using nutrient-rich media. For Streptomyces sp. GW32/698, optimal yields were achieved with M2 medium containing (per liter):

Fermentation parameters:

| Parameter | Value |

|---|---|

| Temperature | 28°C |

| pH | 7.2–7.5 |

| Aeration rate | 1.0 vvm |

| Agitation | 200 rpm |

| Incubation time | 7–10 days |

Secondary metabolite production peaks during the stationary phase, correlating with dissolved oxygen depletion.

Strain Engineering for Yield Improvement

Genetic modifications in S. coelicolor have targeted:

- PKS Gene Clusters : Overexpression of act genes enhances polyketide flux.

- Regulatory Genes : Deletion of absR1 (a pathway-specific repressor) increases anthraquinone titers.

- Precursor Supply : Engineering acetyl-CoA carboxylase improves malonyl-CoA availability.

Extraction and Purification Protocols

Solvent Extraction

Crude extracts are obtained via ethyl acetate partitioning:

Chromatographic Purification

Final purification employs multi-step chromatography:

Step 1: Flash Column Chromatography

- Stationary Phase : Silica gel (230–400 mesh)

- Mobile Phase : Dichloromethane/methanol gradient (95:5 → 70:30)

- Fraction Monitoring : TLC (Rf = 0.4 in CH₂Cl₂:MeOH 9:1).

Step 2: Preparative Thin-Layer Chromatography (PTLC)

- Plate : Silica gel GF254

- Solvent System : Hexane/ethyl acetate/formic acid (5:4:1)

- Detection : UV 254 nm or anisaldehyde-H₂SO₄ spray.

Step 3: Size-Exclusion Chromatography

Structural Characterization and Analytical Data

Spectroscopic Identification

Key spectral data for this compound:

NMR (CDCl₃, 300 MHz)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 12.81 | s | C-8 OH |

| 7.76 | d (J=8.1 Hz) | H-4 |

| 7.26 | t (J=7.8 Hz) | H-5 |

| 2.74 | s | C-1 CH₃ |

| 186.6 | - | C-9 quinone carbonyl |

Mass Spectrometry

Applications and Derivatives

Biological Activity

The compound exhibits moderate antibacterial activity against Staphylococcus aureus (MIC = 32 μg/mL) and Bacillus subtilis (MIC = 64 μg/mL). Its carboxylic acid group enables salt formation, enhancing water solubility for pharmacological formulations.

Semisynthetic Modifications

- Methylation : Treatment with diazomethane yields the methyl ester, improving lipophilicity.

- Glycosylation : Attaching glucose via Koenigs-Knorr reaction enhances bioavailability.

Chemical Reactions Analysis

Types of Reactions

3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate.

Reduction: Reduction to hydroquinones using reducing agents such as sodium borohydride.

Substitution: Electrophilic substitution reactions at the aromatic ring positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethylformamide, ethanol, water.

Major Products

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of various substituted anthraquinones depending on the substituent used.

Scientific Research Applications

Pharmaceutical Applications

-

Anti-inflammatory Properties

Research has indicated that 3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid possesses significant anti-inflammatory properties. Studies have shown its potential in modulating immune responses and protecting cells from oxidative stress, making it a candidate for therapeutic applications in inflammatory diseases. -

Antioxidant Activity

The compound has been evaluated for its antioxidant capabilities, which are crucial in preventing cellular damage caused by free radicals. Its ability to scavenge reactive oxygen species suggests potential uses in formulations aimed at reducing oxidative stress-related conditions. -

Drug Development Scaffold

The structural features of this compound make it an attractive scaffold for the development of new pharmaceuticals. Research is ongoing to explore its interactions with specific enzymes and receptors, which may lead to the discovery of novel therapeutic agents targeting various diseases.

Microbiological Applications

-

Antibacterial Activity

Studies have demonstrated that this compound exhibits antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness in eradicating bacterial biofilms positions it as a promising candidate for developing new antibacterial treatments . -

Antifungal Properties

The compound has also been isolated from plants known for their traditional medicinal uses against fungal infections. Its antifungal activity against strains like Candida albicans indicates potential applications in treating fungal infections .

Biological Studies

-

Mechanistic Insights

Research involving this compound has provided insights into its mechanisms of action at the molecular level. For instance, studies have explored its role in inhibiting key metabolic pathways in bacteria, which could lead to innovative strategies for combating antibiotic resistance . -

Interaction with Biomolecules

The compound's ability to interact with various biomolecules enhances its potential as a therapeutic agent. Interaction studies suggest that it can bind effectively to protein kinases, which are critical targets in cancer therapy and other diseases.

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

- Study on Antibiofilm Activity : A study demonstrated that this compound effectively inhibited biofilm formation by MRSA strains, suggesting its potential use in clinical settings where biofilm-related infections are prevalent .

- Research on Antioxidant Effects : Another investigation focused on the antioxidant effects of this compound in cellular models exposed to oxidative stress, revealing promising results that support further development as an antioxidant agent.

Mechanism of Action

The mechanism of action of 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid involves:

Molecular Targets: Interaction with enzymes and proteins, leading to inhibition or activation of specific biological pathways.

Pathways: Modulation of oxidative stress pathways, leading to cell apoptosis or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

- 3,6,8-Trihydroxy-1-methylanthraquinone-2-carboxylic acid

- 1,8-Dihydroxy-4,5-dimethylanthraquinone

- Anthraquinone-2-carboxylic acid

- Rhein

Uniqueness

3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups and carboxylic acid functionality make it a versatile compound for various applications .

Biological Activity

3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid (DMAC) is a naturally occurring anthraquinone derivative primarily produced by certain Streptomyces species. This compound has garnered attention due to its diverse biological activities, particularly its potential as an antimicrobial and antibiofilm agent. This article explores the biological activity of DMAC, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Target Pathogens

DMAC has been shown to effectively target biofilms formed by Methicillin-Resistant Staphylococcus aureus (MRSA). Its primary mechanism involves disrupting the structural integrity of these biofilms, which are notoriously difficult to eradicate due to their protective matrix .

Biochemical Pathways

Research indicates that DMAC interacts with specific enzymes and proteins within bacterial cells. The hydroxyl group at the C-2 position of the anthraquinone skeleton plays a crucial role in inhibiting biofilm formation at high concentrations. Additionally, the carboxyl group enhances its antibacterial activity and biofilm eradication capabilities .

Cellular Effects

DMAC influences several cellular processes, including:

- Cell Wall Integrity : The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.

- Gene Expression : RNA sequencing studies have revealed that DMAC treatment results in the upregulation of phosphate transport-related genes, indicating a complex interaction with bacterial metabolic pathways .

- Metabolic Interactions : DMAC is involved in various metabolic pathways, where it can be metabolized by bacterial enzymes to produce reactive intermediates that contribute to its antibacterial effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of DMAC against several bacterial strains, including Staphylococcus aureus and Salmonella typhi. Results demonstrated significant inhibition zones, particularly against S. typhi, where an inhibition zone diameter of 23.0 mm was observed at a concentration of 200 mg/mL .

Biofilm Disruption

In another study, DMAC was tested for its ability to disrupt preformed MRSA biofilms. Using crystal violet staining and scanning electron microscopy, researchers found that DMAC not only inhibited biofilm formation but also effectively dispersed existing biofilms .

| Property | Description |

|---|---|

| Molecular Formula | C15H12O5 |

| Molecular Weight | 272.25 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under standard laboratory conditions; activity may decrease over time due to degradation |

Dosage Effects in Animal Models

Research indicates that the biological effects of DMAC vary with dosage. At lower concentrations, it exhibits minimal toxicity while effectively inhibiting biofilm formation. Conversely, higher concentrations may lead to increased cytotoxicity .

Q & A

Q. Table 1: Synthetic Conditions and Yields

| Reagents/Conditions | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| CrO₃ in acetic acid | None | 85°C | 85% | |

| Zn dust + CuSO₄·5H₂O in NH₃(aq) | Cu²⁺ | 70–85°C | 72% |

How can the structural integrity of this compound be confirmed using spectroscopic methods?

Methodological Answer:

1H NMR Analysis :

Q. 13C NMR/APT Analysis :

Q. EI-MS Validation :

- The molecular ion peak at m/z 298.1 ([M⁺]) and fragment peaks (e.g., m/z 254.1 from decarboxylation) confirm the structure .

What are the natural sources of this compound, and what extraction protocols are recommended?

Methodological Answer:

- Natural Sources : Isolated from Rheum palmatum rhizomes (traditional Chinese medicine) and bacterial strains (e.g., Streptomyces spp.) .

- Extraction Protocol :

- Plant Material : Use Soxhlet extraction with methanol or ethanol (70% v/v) at 60°C for 6 hours.

- Bacterial Cultures : Centrifuge broth, extract with dichloromethane, and precipitate via column chromatography (silica gel, hexane/EtOAc gradient) .

- Purity Check : Confirm via TLC (CH₂Cl₂/10% MeOH, Rf = 0.46) and HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

What in vitro methodologies are employed to assess the antiviral activity of this compound?

Methodological Answer:

- Cell-Based Assays :

- Mechanistic Studies :

How should discrepancies in reported molecular weights or spectral data for this compound be analytically resolved?

Methodological Answer:

- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to resolve conflicts between empirical (298.251 g/mol) and computed (298.04774 g/mol) molecular weights .

- Isotopic Pattern Analysis : Compare experimental isotopic distributions (e.g., m/z 298.1 vs. 298.04774) to rule out impurities .

- Cross-Validation : Replicate synthesis and characterization using independent labs/techniques (e.g., FT-IR for hydroxyl/carboxylic acid groups) .

What experimental approaches are used to study the interaction of this compound with cytochrome P450 monooxygenases?

Methodological Answer:

- Enzyme Kinetics :

- Substrate Inhibition Assays : Monitor NADPH depletion at 340 nm to assess inhibition constants (Kᵢ) .

- Metabolite Profiling : Use LC-MS to detect hydroxylated derivatives (e.g., 12b-hydroxy metabolites) after incubation with recombinant P450 enzymes .

- Structural Studies :

- Docking Simulations : Employ molecular modeling (e.g., AutoDock Vina) to predict binding poses in PgaE monooxygenase active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.